1,1,2-Trichlorohex-1-ene

Description

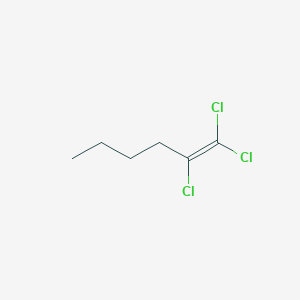

Structure

3D Structure

Properties

CAS No. |

53977-99-4 |

|---|---|

Molecular Formula |

C6H9Cl3 |

Molecular Weight |

187.5 g/mol |

IUPAC Name |

1,1,2-trichlorohex-1-ene |

InChI |

InChI=1S/C6H9Cl3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 |

InChI Key |

ATBPAWMIJBXRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,1,2-Trichlorohex-1-ene IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,2-Trichlorohex-1-ene, a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of detailed experimental data and biological studies specifically for this compound in publicly accessible literature, this guide also includes generalized experimental protocols and data relevant to this class of molecules. Such information is intended to provide a foundational understanding for researchers working with chlorinated hydrocarbons.

Chemical Identification

IUPAC Name: 1,1,2-Trichloro-1-hexene[1] CAS Number: 53977-99-4[1]

| Identifier | Value | Reference |

| IUPAC Name | 1,1,2-Trichloro-1-hexene | [1] |

| CAS Number | 53977-99-4 | [1] |

| Molecular Formula | C6H9Cl3 | [1] |

| Molecular Weight | 187.5 g/mol | [1] |

| Canonical SMILES | CCCCC(=C(Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C6H9Cl3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 | [1] |

| InChIKey | ATBPAWMIJBXRNJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported. However, general methodologies for the synthesis of polychlorinated alkenes can be adapted. A plausible synthetic approach involves the dehydrochlorination of a polychlorinated alkane precursor. The characterization would follow standard analytical chemistry techniques.

General Synthesis Approach: Dehydrochlorination

A common method for introducing unsaturation in chlorinated hydrocarbons is through base-mediated dehydrochlorination.

Reaction:

Materials:

-

A suitable polychlorinated hexane precursor (e.g., 1,1,2,2-tetrachlorohexane).

-

A strong base (e.g., potassium hydroxide, sodium ethoxide).

-

An appropriate solvent (e.g., ethanol).

Procedure:

-

Dissolve the polychlorinated hexane precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a solution of the base to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography or distillation.

General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and connectivity of hydrogen atoms. The spectrum is expected to show signals corresponding to the butyl chain protons.

-

¹³C NMR: Would be used to identify the number of unique carbon environments, including the two vinylic carbons and the carbons of the butyl chain.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for C=C stretching of the alkene and C-Cl stretching.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would provide information about the structure. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks.

Potential Biological Effects and Toxicology

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for chemical synthesis and analysis.

References

Physical and chemical properties of 1,1,2-Trichlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1,2-Trichlorohex-1-ene. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on analogous chlorinated alkenes and general principles of organic chemistry to offer a predictive understanding of its characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or investigating this and related compounds. All quantitative data is summarized in structured tables, and where applicable, general experimental methodologies and logical workflows are presented.

Introduction

This compound is a chlorinated alkene with the molecular formula C₆H₉Cl₃. While specific applications and extensive research on this particular molecule are not widely documented, its structure suggests potential utility as an intermediate in organic synthesis, a monomer for specialized polymers, or as a subject of study in toxicology and environmental science due to the prevalence of chlorinated hydrocarbons as industrial chemicals and pollutants.[1][2] This guide aims to consolidate the available information and provide a framework for understanding its properties and potential applications.

Physical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₆H₉Cl₃ | [3] |

| Molecular Weight | 187.5 g/mol | [3] |

| CAS Number | 53977-99-4 | [3] |

| Appearance | Likely a colorless liquid at room temperature, characteristic of similar chlorinated hydrocarbons.[4][5] | N/A |

| Odor | Expected to have a slight, sweetish odor, similar to other vinyl chloride compounds.[4][5] | N/A |

| Density | Not experimentally determined. Expected to be denser than water. | N/A |

| Boiling Point | Not experimentally determined. The boiling points of alkenes are generally slightly lower than their alkane counterparts.[6] The presence of chlorine atoms will increase the boiling point compared to non-chlorinated hexene. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Solubility | Expected to be practically insoluble in water but soluble in many organic solvents, a common characteristic of chlorinated hydrocarbons.[3] | N/A |

| Vapor Pressure | Not experimentally determined. | N/A |

| Refractive Index | Not experimentally determined. | N/A |

| XLogP3-AA | 4.3 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 9 | [3] |

| Rotatable Bond Count | 3 | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carbon-carbon double bond and the three chlorine atoms.

Stability and Storage:

-

Stability: Chlorinated alkenes can be reactive and may polymerize, especially in the presence of light, air, oxygen, or catalysts.[3][5] Vinyl chloride, a related compound, is known to be unstable at high temperatures.[5]

-

Storage: It is advisable to store this compound in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Reactivity:

-

The double bond in this compound is electron-rich and susceptible to electrophilic addition reactions.

-

The chlorine atoms are electron-withdrawing and can influence the reactivity of the double bond.

-

The C-Cl bonds can undergo nucleophilic substitution or elimination reactions under appropriate conditions.[8]

-

Vinyl chlorides are highly reactive and can participate in polymerization reactions.[3]

The following diagram illustrates a general logical workflow for assessing the reactivity of this compound.

Caption: Logical workflow for assessing the chemical reactivity of this compound.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. However, general methodologies applicable to chlorinated hydrocarbons can be adapted.

General Synthesis Approach

A plausible synthetic route to this compound could involve the dehydrochlorination of a more saturated polychlorinated hexane or the direct chlorination of hexene or a partially chlorinated hexene. The following diagram outlines a generalized synthetic workflow.

References

- 1. Vinyl Chloride - Chemical Safety Facts [chemicalsafetyfacts.org]

- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 3. westlake.com [westlake.com]

- 4. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. conncoll.edu [conncoll.edu]

- 8. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06758K [pubs.rsc.org]

An In-Depth Technical Guide to 1,1,2-Trichlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2-trichlorohex-1-ene, detailing its chemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. The guide also explores the broader context of chlorinated alkenes in biological systems, offering insights relevant to toxicology and drug development.

Core Molecular Data

This compound is a chlorinated alkene with the molecular formula C₆H₉Cl₃.[1] Its structure consists of a six-carbon chain with a double bond at the first carbon position, substituted with three chlorine atoms at positions 1, 1, and 2.

| Property | Value | Reference |

| Molecular Formula | C₆H₉Cl₃ | [1] |

| Molecular Weight | 187.5 g/mol | [1] |

| CAS Number | 53977-99-4 | [1] |

| Canonical SMILES | CCCCC(=C(Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C6H9Cl3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 | [1] |

Experimental Protocols: Synthesis

A plausible method for the synthesis of this compound is the free-radical addition of chloroform to 1-hexyne. This type of reaction is known to proceed via a radical chain mechanism, often initiated by peroxides.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

1-Hexyne

-

Chloroform (reagent grade, stabilized)

-

Benzoyl peroxide (or other suitable radical initiator)

-

Anhydrous solvent (e.g., carbon tetrachloride, if chloroform is not the solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation/chromatography

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1-hexyne and a significant excess of chloroform, which can also serve as the solvent. The flask is equipped with a reflux condenser and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Initiation: A catalytic amount of benzoyl peroxide is added to the reaction mixture. The mixture is then heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess chloroform can be removed by rotary evaporation. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Physical Properties (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the butyl chain (CH₃, CH₂, CH₂, CH₂). The chemical shifts would be influenced by the proximity of the electron-withdrawing trichlorovinyl group. |

| ¹³C NMR | Signals for the six distinct carbon atoms. The vinylic carbons will appear in the olefinic region, with the carbon bearing two chlorine atoms being significantly downfield. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the alkyl chain. |

| Infrared (IR) Spectroscopy | C=C stretching vibration for the double bond, C-H stretching and bending vibrations for the alkyl chain, and strong C-Cl stretching vibrations in the fingerprint region.[2] |

Reactivity and Chemical Properties

This compound is expected to exhibit reactivity characteristic of electron-poor alkenes due to the presence of three electron-withdrawing chlorine atoms on the double bond. It would be susceptible to nucleophilic addition and substitution reactions. The compound is likely a liquid at room temperature with a density greater than water.

Biological Activity and Relevance to Drug Development

Specific studies on the biological activity of this compound are not widely documented. However, the broader class of chlorinated alkanes and alkenes is known for its potential toxicity. Some chlorinated organic compounds have been shown to be carcinogenic in animal studies.

Potential Toxicological Pathways

Chlorinated alkenes can be metabolized in vivo, sometimes leading to the formation of reactive intermediates that can interact with cellular macromolecules. While no specific pathway for this compound is documented, a generalized pathway for the bioactivation of chlorinated compounds often involves cytochrome P450-mediated oxidation, which can lead to the formation of epoxides or other reactive species. These electrophilic intermediates can then adduct to DNA or proteins, potentially initiating cytotoxic or carcinogenic effects.

Caption: Generalized metabolic activation pathway for chlorinated alkenes.

Apoptotic Signaling in Response to Chemical Insult

Chemical-induced cellular stress can trigger programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. While not directly studied for this compound, understanding these pathways is crucial for assessing the potential impact of novel chemical entities in drug development. Key pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating the intrinsic pathway.

Caption: Simplified overview of major apoptotic signaling pathways.

Conclusion

This compound is a halogenated organic compound for which detailed experimental data is sparse in publicly accessible literature. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from analogous structures. For researchers in drug development and toxicology, the broader context of how chlorinated alkenes interact with biological systems, including potential metabolic activation and the induction of apoptotic pathways, provides a framework for evaluating the potential bioactivity of this and related compounds. Further experimental investigation is necessary to fully characterize the chemical and biological properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Plausible Synthesis Pathways for 1,1,2-Trichlorohex-1-ene

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of plausible synthetic routes to obtain 1,1,2-Trichlorohex-1-ene. Due to the absence of directly reported synthesis methods for this specific compound in the current chemical literature, this guide presents three hypothetical yet scientifically grounded pathways. These routes are extrapolated from well-established, analogous chemical transformations. For each proposed pathway, a detailed experimental protocol is provided, alongside tables summarizing expected quantitative data based on similar reactions. Visualizations of the reaction schemes and logical workflows are presented using Graphviz (DOT language) to facilitate clear understanding.

Introduction

This compound is a chlorinated alkene of interest for various applications in organic synthesis and materials science. Its unique combination of a trichlorovinyl group and a hexyl chain suggests potential utility as a versatile chemical intermediate. However, a survey of the existing scientific literature reveals a lack of established protocols for its direct synthesis. This guide aims to bridge this gap by proposing three distinct and plausible synthetic pathways. These routes are designed based on fundamental and well-documented organic reactions, providing a solid foundation for researchers to develop a practical synthesis of the target molecule.

The proposed pathways commence from readily available starting materials: hexanal, 1-hexyne, and 1-hexene. Each section will detail the strategic approach, provide a hypothetical yet detailed experimental protocol, and present expected outcomes in tabular format based on analogous transformations.

Pathway 1: Synthesis from Hexanal via a Dichloroalkane Intermediate

This pathway commences with the conversion of hexanal to 1,1-dichlorohexane, which is then further chlorinated and subsequently dehydrochlorinated to yield the target compound.

Experimental Protocol

Step 1a: Synthesis of 1,1-Dichlorohexane from Hexanal

-

To a stirred solution of hexanal (1 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting aldehyde.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,1-dichlorohexane.

Step 1b: Free Radical Chlorination of 1,1-Dichlorohexane

-

In a quartz reaction vessel equipped with a reflux condenser and a gas inlet, dissolve 1,1-dichlorohexane (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Initiate the reaction by photochemical means (e.g., a high-pressure mercury lamp) or by the addition of a radical initiator (e.g., AIBN, 0.05 equivalents).

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature at 50-70 °C.

-

Monitor the reaction progress by GC-MS to maximize the formation of 1,1,1,2-tetrachlorohexane.

-

Upon reaching the desired conversion, stop the chlorine flow and the initiation source.

-

Purge the reaction mixture with nitrogen to remove excess chlorine and HCl.

-

The crude product mixture containing 1,1,1,2-tetrachlorohexane can be used directly in the next step or purified by fractional distillation.

Step 1c: Dehydrochlorination of 1,1,1,2-Tetrachlorohexane

-

To a solution of 1,1,1,2-tetrachlorohexane (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Quantitative Data for Pathway 1 (Based on Analogous Reactions)

| Step | Reaction | Reagents | Typical Yield (%) | Reference for Analogy |

| 1a | Aldehyde to gem-dichloride | PPh₃, CCl₄ | 70-90 | Synthesis of 1,1-dichloroalkanes from aldehydes |

| 1b | Free Radical Chlorination | Cl₂, UV light or AIBN | Variable (mixture of products) | Free radical chlorination of haloalkanes |

| 1c | Dehydrochlorination | DBU or other strong base | 60-80 | Dehydrochlorination of polychlorinated alkanes |

Visualization of Pathway 1

Pathway 2: Synthesis from 1-Hexyne via Controlled Chlorination

This pathway involves the direct, controlled addition of chlorine across the triple bond of 1-hexyne to form the desired product. Achieving the specific 1,1,2-trichloro substitution pattern is the primary challenge of this route.

Experimental Protocol

-

In a three-necked flask equipped with a gas inlet, a thermometer, and a reflux condenser, dissolve 1-hexyne (1 equivalent) in a suitable chlorinated solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

In the dark, bubble chlorine gas through the solution at a slow, controlled rate. The reaction is highly exothermic and should be carefully monitored.

-

Alternatively, use a liquid chlorinating agent such as sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN) or a Lewis acid catalyst to potentially control the regioselectivity.

-

Monitor the reaction progress by GC-MS, aiming to stop the reaction after the addition of three chlorine atoms. This will likely result in a mixture of chlorinated products.

-

Once the desired product is maximized, cease the addition of the chlorinating agent and purge the system with nitrogen.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Isolate this compound from the product mixture by fractional distillation under reduced pressure or by preparative GC.

Quantitative Data for Pathway 2 (Based on Analogous Reactions)

| Step | Reaction | Reagents | Typical Yield (%) | Reference for Analogy |

| 2 | Alkyne Chlorination | Cl₂ or SO₂Cl₂ | Highly variable, product mixture expected | Halogenation of alkynes |

Visualization of Pathway 2

Pathway 3: Synthesis from 1-Hexene via a Tetrachlorohexane Precursor

This pathway is arguably the most plausible, involving the formation of a stable tetrachloroalkane intermediate followed by a well-established elimination reaction.

Experimental Protocol

Step 3a: Synthesis of 1,2-Dichlorohexane from 1-Hexene

-

Dissolve 1-hexene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution. Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine.

-

Alternatively, add a solution of chlorine in the reaction solvent dropwise.

-

Once the reaction is complete (as indicated by the persistence of the chlorine color), stop the chlorine addition and purge with nitrogen.

-

Wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure to obtain crude 1,2-dichlorohexane, which can often be used in the next step without further purification.

Step 3b: Free Radical Chlorination of 1,2-Dichlorohexane

-

In a quartz reaction vessel, place the 1,2-dichlorohexane (1 equivalent).

-

Initiate free radical chlorination by irradiating with a UV lamp while bubbling chlorine gas through the liquid at a controlled rate. The temperature should be maintained between 50-80 °C.

-

Monitor the reaction by GC to follow the formation of tetrachlorohexane isomers. The primary target is 1,1,2,2-tetrachlorohexane.

-

After an appropriate time, stop the chlorination and purge the system with nitrogen.

-

The resulting mixture of polychlorinated hexanes can be subjected to fractional distillation to enrich the 1,1,2,2-tetrachlorohexane fraction.

Step 3c: Dehydrochlorination of 1,1,2,2-Tetrachlorohexane

-

Dissolve the enriched 1,1,2,2-tetrachlorohexane (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.2 equivalents).

-

Heat the mixture to reflux for several hours, monitoring the reaction by GC-MS for the formation of this compound.

-

After completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ether or DCM).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Purify the final product by fractional distillation under reduced pressure.

Quantitative Data for Pathway 3 (Based on Analogous Reactions)

| Step | Reaction | Reagents | Typical Yield (%) | Reference for Analogy |

| 3a | Alkene Chlorination | Cl₂ | >90 | Addition of chlorine to alkenes |

| 3b | Free Radical Chlorination | Cl₂, UV light | Variable (product mixture) | Free radical chlorination of haloalkanes |

| 3c | Dehydrochlorination | NaOH or KOH | 70-95 | Dehydrochlorination of 1,1,2,2-tetrachloroethane |

Visualization of Pathway 3

Conclusion

While a direct, optimized synthesis for this compound is not currently documented, this guide provides three plausible and scientifically sound synthetic strategies. Each pathway utilizes fundamental organic transformations and starts from common laboratory reagents. Pathway 3, proceeding through a 1,1,2,2-tetrachlorohexane intermediate, appears to be the most promising due to the high efficiency of the individual analogous steps reported in the literature. The experimental protocols and expected quantitative data provided herein should serve as a valuable starting point for researchers aiming to synthesize this and related polychlorinated alkenes. Further experimental optimization will be necessary to maximize the yield and purity of the final product.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1,1,2-Trichlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,2-Trichlorohex-1-ene. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the expected chemical shifts, coupling constants, and splitting patterns based on established principles of NMR spectroscopy and data from analogous structures. This information serves as a valuable predictive tool for the identification and structural elucidation of this molecule in a laboratory setting.

Predicted ¹H NMR Data

The expected proton NMR data for this compound is summarized in the table below. The predictions are based on the molecular structure and the known effects of electron-withdrawing groups (chlorine) and the anisotropic effects of the carbon-carbon double bond.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 2.3 - 2.8 | Triplet (t) | 7.0 - 8.0 | 2H |

| H-4 | 1.4 - 1.7 | Quintet | 7.0 - 8.0 | 2H |

| H-5 | 1.3 - 1.5 | Sextet | 7.0 - 8.0 | 2H |

| H-6 | 0.9 - 1.0 | Triplet (t) | 7.0 - 8.0 | 3H |

| H-vinylic | 6.0 - 6.5 | Singlet (s) | N/A | 1H |

Note: The vinylic proton (H-vinylic) is not expected to show coupling as there are no adjacent protons separated by three bonds or fewer.

Structural and Signaling Pathway Analysis

The following diagrams illustrate the molecular structure of this compound and the predicted through-bond coupling interactions that give rise to the splitting patterns in the ¹H NMR spectrum.

Figure 1. Molecular Structure of this compound.

Figure 2. Predicted ¹H-¹H Coupling Network.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general methodology for acquiring a ¹H NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation:

-

Solvent: A deuterated solvent is required to avoid interference from proton signals of the solvent itself. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the residual solvent peak, making the addition of TMS optional.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The NMR probe should be tuned and matched to the frequency of the ¹H nucleus to ensure optimal signal detection.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR acquisition.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: A sufficient number of scans (e.g., 8, 16, or more) should be acquired and averaged to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for the relaxation of the nuclei, ensuring accurate signal integration.

-

Acquisition Time (at): Typically 2-4 seconds.

-

4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Chemical Shift Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Vinylic Proton (H-vinylic): The single proton on the carbon-carbon double bond is significantly deshielded due to the electron-withdrawing effect of the three chlorine atoms and the anisotropic effect of the double bond. This results in a predicted chemical shift in the downfield region of 6.0-6.5 ppm. As there are no neighboring protons within a three-bond distance, this signal is expected to be a singlet.

-

Methylene Protons at C-3 (H-3): These protons are adjacent to the electron-rich double bond, which causes a moderate deshielding effect, placing their signal at approximately 2.3-2.8 ppm. They are coupled to the two protons on C-4, resulting in a triplet splitting pattern according to the n+1 rule (2+1=3).

-

Methylene Protons at C-4 (H-4): These protons are in a more "alkane-like" environment but are still influenced by the nearby double bond. Their chemical shift is predicted to be around 1.4-1.7 ppm. They are coupled to the two protons on C-3 and the two protons on C-5, leading to a more complex splitting pattern. A quintet (4+1=5) is predicted, assuming similar coupling constants to the adjacent methylene groups.

-

Methylene Protons at C-5 (H-5): Further removed from the deshielding groups, these protons are expected to resonate at approximately 1.3-1.5 ppm. They are coupled to the two protons on C-4 and the three protons on C-6, which would theoretically result in a complex multiplet. A sextet is a likely approximation (2+3+1=6).

-

Methyl Protons at C-6 (H-6): These terminal methyl protons are the most shielded in the molecule, with a predicted chemical shift in the typical alkyl region of 0.9-1.0 ppm. They are coupled to the two protons on C-5, resulting in a triplet (2+1=3).

This comprehensive guide provides a robust prediction of the ¹H NMR spectrum of this compound, offering valuable insights for researchers in the fields of chemical synthesis, analysis, and drug development. The provided experimental protocol outlines the necessary steps for the empirical verification of these predictions.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,2-Trichlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,1,2-Trichlorohex-1-ene. Due to the absence of experimentally derived public data for this specific molecule, this document leverages high-quality computational prediction methods to offer valuable insights for researchers in the fields of organic synthesis, analytical chemistry, and drug development. The guide includes a comprehensive data summary, a detailed experimental protocol adaptable for the acquisition of 13C NMR spectra for this and similar compounds, and a visualization of the molecular structure with its corresponding predicted chemical shifts.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on large databases of known chemical shifts and sophisticated models that account for the electronic environment of each carbon atom. The predicted values provide a reliable estimate for the purposes of structural elucidation and spectral analysis.

The structure of this compound is as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 126.3 |

| C2 | 133.2 |

| C3 | 37.1 |

| C4 | 30.8 |

| C5 | 22.1 |

| C6 | 13.8 |

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, generalized protocol for acquiring the 13C NMR spectrum of a chlorinated alkene like this compound. This protocol is designed to be adapted to the specific instrumentation and sample characteristics available to the researcher.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved through methods such as distillation or chromatography.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering chemical shift. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the spectrometer's sensitivity.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can often reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which will result in sharp, well-resolved peaks.

3. Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon.

-

Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time without significantly compromising signal intensity for most carbons.

-

Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis. For quaternary carbons, a longer delay may be necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is from several hundred to several thousand scans.

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Chemical Shift Assignments

The following diagram illustrates the logical relationship between the carbon atoms in this compound and their predicted 13C NMR chemical shifts.

Caption: Predicted 13C NMR chemical shifts for this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1,2-Trichlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for understanding the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,1,2-Trichlorohex-1-ene. Due to the absence of publicly available mass spectral data for this specific compound, this document extrapolates likely fragmentation pathways based on established principles of mass spectrometry and the known fragmentation of structurally similar chlorinated and unsaturated hydrocarbons. This guide is intended to serve as a predictive tool for researchers working with this and related halogenated alkenes, aiding in the identification and structural elucidation of these compounds.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion and subsequent fragmentation into smaller, charged species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique "fingerprint" for a given compound. This compound, a chlorinated alkene, is expected to exhibit a complex fragmentation pattern influenced by the presence of the double bond and the three chlorine atoms. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI-MS is predicted to be governed by several key processes common to alkenes and halogenated compounds.[1][2] The initial ionization event will form the molecular ion radical cation [M]•+. Subsequent fragmentation will likely proceed through pathways that lead to the formation of stable carbocations and radicals. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for chlorine-containing fragments.[3]

The primary fragmentation mechanisms anticipated for this compound are:

-

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a highly favored fragmentation pathway for alkenes, as it results in a resonance-stabilized allylic carbocation.[1][4]

-

Vinylic Cleavage: Cleavage of the C-Cl or C-C bonds directly attached to the double bond.

-

Loss of Chlorine Radicals and HCl: The loss of one or more chlorine atoms as radicals (•Cl) or the elimination of a neutral hydrogen chloride (HCl) molecule are common fragmentation pathways for chlorinated compounds.[5]

-

Alkyl Chain Fragmentation: Fragmentation of the butyl side chain through the loss of alkyl radicals.

A proposed fragmentation workflow is visualized in the diagram below.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Tabulated Summary of Predicted Fragments

The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The presence of ³⁷Cl will result in M+2, M+4, etc., peaks for each chlorine-containing fragment.

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Proposed Formation Mechanism | Notes |

| 186 | [C₆H₉Cl₃]⁺˙ | Molecular Ion | Expected to be of low abundance. Will exhibit a characteristic isotopic pattern for three chlorine atoms. |

| 151 | [C₆H₉Cl₂]⁺ | Loss of a chlorine radical (•Cl) | A common initial fragmentation step for chlorinated compounds. |

| 145 | [C₆H₈Cl₂]⁺˙ | Loss of hydrogen chloride (HCl) | A common rearrangement and elimination pathway. |

| 115 | [C₅H₆Cl₂]⁺ | Loss of •CH₃ from [C₆H₉Cl₂]⁺ | Fragmentation of the alkyl chain. |

| 89 | [C₄H₄Cl]⁺ | Allylic cleavage with loss of C₂H₅Cl | Formation of a stable allylic carbocation. Likely to be a significant peak. |

| 75 | [C₃H₄Cl]⁺ | Allylic Cleavage | A resonance-stabilized allylic cation, potentially a base peak. |

| 41 | [C₃H₅]⁺ | Allylic Cation | Loss of chlorine from the allylic fragment. A common fragment in the mass spectra of alkenes.[1] |

Experimental Protocols

As no specific experimental data for this compound is available, this section provides a generalized protocol for acquiring an electron ionization mass spectrum of a volatile chlorinated hydrocarbon using a gas chromatograph-mass spectrometer (GC-MS) system.

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of volatile organic compounds (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation from any impurities.

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Solvent Delay: Set a solvent delay to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum across the chromatographic peak corresponding to this compound. Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

The logical workflow for this experimental protocol is illustrated below.

Caption: Generalized workflow for GC-MS analysis of this compound.

Conclusion

This technical guide presents a predictive analysis of the mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing parallels with related compounds, a likely fragmentation map has been constructed. The proposed pathways, centered around allylic cleavage and the loss of chlorine-containing species, provide a solid foundation for the identification and structural confirmation of this compound. The generalized experimental protocol offers a starting point for researchers to acquire empirical data. It is anticipated that this guide will be a valuable resource for scientists and professionals in the field of chemical analysis and drug development.

References

- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. whitman.edu [whitman.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1,2-Trichlorohex-1-ene Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 1,1,2-Trichlorohex-1-ene, focusing on the identification and characterization of its principal functional groups. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes information from analogous chlorinated and unsaturated hydrocarbons to predict and interpret its infrared spectrum.

Introduction to Infrared Spectroscopy of Halogenated Alkenes

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

This compound possesses several key functional groups that give rise to distinct absorption bands in the IR spectrum: the carbon-carbon double bond (C=C), the carbon-chlorine bonds (C-Cl), and the carbon-hydrogen bonds (both sp² and sp³ hybridized). The presence of multiple chlorine atoms on the double bond significantly influences the electronic environment and, consequently, the vibrational frequencies of the C=C and adjacent C-H bonds.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected infrared absorption frequencies for the functional groups in this compound. These values are based on established ranges for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H (vinylic) | Stretching | 3100 - 3000 | Medium |

| C-H (alkyl) | Stretching | 2960 - 2850 | Strong |

| C=C (trichloro-substituted) | Stretching | 1650 - 1600 | Medium to Weak |

| C-H (alkyl) | Bending | 1470 - 1350 | Medium |

| C-Cl (vinylic) | Stretching | 850 - 550 | Strong |

| C-Cl (alkyl) | Stretching | 800 - 600 | Strong |

Detailed Analysis of Functional Group Absorptions

-

C-H Stretching Vibrations: The spectrum is expected to show distinct C-H stretching absorptions. The vinylic =C-H stretch will appear at a higher frequency (3100-3000 cm⁻¹) compared to the alkyl C-H stretches of the hexyl chain (2960-2850 cm⁻¹)[1][2][3]. The intensity of the vinylic C-H stretch may be moderate.

-

C=C Stretching Vibration: The carbon-carbon double bond in alkenes typically absorbs in the 1680-1640 cm⁻¹ region[1][4]. However, the substitution of three chlorine atoms directly on the double bond in this compound will likely lower the absorption frequency to the 1650-1600 cm⁻¹ range due to the mass effect of the chlorine atoms. The intensity of this peak may be reduced due to the symmetry of the substitution.

-

C-Cl Stretching Vibrations: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region of the spectrum. Vinylic C-Cl bonds generally absorb in the 850-550 cm⁻¹ range[1]. The presence of multiple C-Cl bonds will likely result in a series of strong, complex bands in this region[5].

-

C-H Bending Vibrations: The bending vibrations for the alkyl C-H bonds will be present in the 1470-1350 cm⁻¹ range, which is characteristic of alkanes[1][3][6].

Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining the infrared spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

4.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

4.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will subtract any atmospheric or instrumental interferences from the sample spectrum.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a clean pipette. Ensure the entire surface of the crystal is covered.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: After acquisition, process the spectrum using the instrument's software. This may include baseline correction and peak labeling.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Visualization of Experimental Workflow

The logical flow of an infrared spectroscopy experiment can be visualized as follows:

Caption: Workflow for Infrared Spectroscopy using an ATR accessory.

This guide provides a foundational understanding of the expected infrared spectral features of this compound and a standard protocol for its analysis. For definitive identification and characterization, it is recommended to acquire an experimental spectrum of a purified sample.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Alkane - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of 1,1,2-Trichlorohex-1-ene: A Methodological and Predictive Guide

Foreword

Introduction to 1,1,2-Trichlorohex-1-ene

This compound is a halogenated alkene. Its structure, featuring a carbon-carbon double bond and multiple chlorine substituents, suggests a unique profile of reactivity and physical properties. The precise quantification of its thermodynamic parameters, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity in chemical syntheses, and potential for intermolecular interactions in biological systems.

Quantitative Data Presentation

In the absence of direct experimental data for this compound, this section presents computed properties for a structural isomer, 1,1,1-Trichloro-5-hexene, to serve as an illustrative example of the types of data that are critical for thermodynamic analysis. These values are computationally derived and should be treated as estimates.

Table 1: Computed Physicochemical and Thermodynamic Properties of 1,1,1-Trichloro-5-hexene

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₉Cl₃ | - | PubChem |

| Molecular Weight | 187.5 | g/mol | PubChem |

| XLogP3 | 3.9 | - | PubChem |

| Hydrogen Bond Donor Count | 0 | - | PubChem |

| Hydrogen Bond Acceptor Count | 0 | - | PubChem |

| Rotatable Bond Count | 3 | - | PubChem |

| Exact Mass | 185.976983 | Da | PubChem |

| Monoisotopic Mass | 185.976983 | Da | PubChem |

| Topological Polar Surface Area | 0 | Ų | PubChem |

| Heavy Atom Count | 9 | - | PubChem |

Note: The data presented above is for 1,1,1-Trichloro-5-hexene and is computationally generated. It should be used for illustrative purposes only.

Methodologies for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a compound like this compound can be approached through both experimental and computational methods.

Experimental Protocols

3.1.1. Calorimetry for Enthalpy of Formation and Heat Capacity

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For a chlorinated hydrocarbon, this is often determined via combustion calorimetry.

-

Experimental Workflow for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a combustion bomb. A suitable auxiliary substance with a well-known heat of combustion may be used to ensure complete combustion.

-

Bomb Pressurization: The bomb is filled with a high pressure of pure oxygen (typically around 30 atm).

-

Combustion: The sample is ignited electrically, and the complete combustion process occurs. The final products for a C, H, Cl compound will be CO₂, H₂O, and a mixture of HCl and Cl₂.

-

Temperature Measurement: The temperature change of the surrounding water bath (calorimeter) is measured with high precision.

-

Analysis of Products: The final products are carefully analyzed to determine the extent of reaction and to correct for any incomplete combustion or side reactions. For instance, the amount of HCl and Cl₂ formed is quantified.

-

Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

-

Heat capacity (Cp) can be measured using adiabatic scanning calorimetry or differential scanning calorimetry (DSC), which involves measuring the energy required to raise the temperature of a sample by a specific amount.

3.1.2. Vapor Pressure Measurements for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures.

-

Experimental Method (Static or Dynamic):

-

A sample of this compound is placed in a temperature-controlled apparatus.

-

The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

-

The Clausius-Clapeyron equation is then used to relate the vapor pressure and temperature to the enthalpy of vaporization.

-

Computational Protocols

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations can be used to determine the electronic energy of a molecule.

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Energy Calculation: Single-point energy calculations are performed using highly accurate methods (e.g., G3, G4, CBS-QB3, or high-level DFT like ωB97X-D) to obtain the total electronic energy.[1]

-

Calculation of Enthalpy of Formation: The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help in canceling out systematic errors in the calculations.[1]

-

-

Group Additivity Methods: Benson's Group Additivity method is a semi-empirical approach for estimating thermodynamic properties.[2][3][4][5]

-

The molecule (this compound) is dissected into a set of defined chemical groups.

-

Each group has a pre-assigned value for enthalpy of formation, entropy, and heat capacity at different temperatures.

-

The thermodynamic property of the whole molecule is estimated by summing the contributions of its constituent groups, with corrections for symmetry and any non-nearest-neighbor interactions.[2][3]

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the thermodynamic analysis of this compound.

Conclusion

While experimental data for this compound remains to be published, this guide provides the necessary framework for its determination and estimation. For researchers and professionals in drug development, understanding these thermodynamic principles is paramount for predicting compound stability, solubility, and reactivity. The experimental and computational protocols outlined herein represent the standard methodologies that would be applied to characterize this and other novel chemical entities. Future work should focus on the synthesis and purification of this compound to enable the experimental validation of its computationally predicted thermodynamic properties.

References

- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Standard chemical thermodynamic properties of multichloro alkanes and " by Chiung Ju Chen, D. Wong et al. [digitalcommons.njit.edu]

- 4. [PDF] Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K | Semantic Scholar [semanticscholar.org]

- 5. srd.nist.gov [srd.nist.gov]

Potential Reactivity of the Vinylic Chlorine in 1,1,2-Trichlorohex-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the vinylic chlorine atom in 1,1,2-trichlorohex-1-ene. Vinylic halides are a unique class of organohalides with distinct reactivity profiles compared to their saturated counterparts. This document outlines the key reaction pathways available to this compound, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for representative reactions, a summary of expected quantitative data, and visualizations of reaction pathways and experimental workflows are provided to guide researchers in the effective utilization of this and similar polychlorinated alkenes in synthetic chemistry and drug development.

Introduction: The Unique Nature of Vinylic Chlorides

Vinylic chlorides, characterized by a chlorine atom attached to a carbon of a carbon-carbon double bond, exhibit significantly different reactivity compared to alkyl chlorides. The C-Cl bond in vinylic chlorides is stronger and the molecule is less prone to classic SN1 and SN2 nucleophilic substitution reactions.[1][2][3] This reduced reactivity is attributed to two primary factors:

-

Hybridization: The carbon atom bonded to the chlorine is sp2 hybridized, which has more s-character than an sp3 hybridized carbon. This results in the bonding electrons being held more closely to the carbon nucleus, leading to a shorter and stronger C-Cl bond.

-

Resonance: The lone pair of electrons on the chlorine atom can participate in resonance with the π-system of the double bond, giving the C-Cl bond partial double bond character.[2] This further strengthens the bond and makes it more difficult to break.

Despite this inherent stability, vinylic chlorides are not inert. They can undergo a range of transformations under specific conditions, making them valuable intermediates in organic synthesis. This guide will explore the potential reactivity of the vinylic chlorine in this compound, a polychlorinated alkene, considering the electronic effects of the additional chlorine atoms on its reactivity.

Potential Reaction Pathways of this compound

The reactivity of this compound is influenced by the presence of three chlorine atoms. The vinylic chlorine at position 1 is the primary focus, but the geminal chlorine at the same carbon and the allylic chlorine at position 2 also play significant roles in the molecule's overall chemical behavior. The primary reaction pathways for the vinylic chlorine are:

-

Nucleophilic Vinylic Substitution: Although challenging, this can be achieved under specific conditions, often proceeding through mechanisms different from classical SN1/SN2 pathways.

-

Elimination Reactions: The presence of a hydrogen atom on the adjacent carbon of the alkyl chain allows for dehydrochlorination to form an alkyne, typically requiring strong bases.

-

Metal-Catalyzed Cross-Coupling Reactions: The vinylic C-Cl bond can be activated by transition metal catalysts, such as palladium, to form new carbon-carbon or carbon-heteroatom bonds.

-

Addition Reactions: The double bond itself can undergo addition reactions, although the electron-withdrawing nature of the chlorine atoms can deactivate the double bond towards electrophilic attack.

Below is a diagram illustrating these potential reaction pathways.

Caption: Potential reaction pathways for this compound.

Data Presentation: Reactivity of Vinylic Chlorides

Table 1: Nucleophilic Vinylic Substitution of Activated Vinylic Chlorides

| Nucleophile | Catalyst/Conditions | Product Type | Typical Yield (%) | Reference |

| Phenols | Dimethylaminopyridine (DMAP), Et3N | Vinyl ether | 70-95 | [2] |

| Amines | DMAP, Et3N | Enamine | 65-90 | [2] |

| Thiols | DMAP, Et3N | Vinyl thioether | 75-98 | [2] |

| Malonates | DMAP, Et3N | Substituted alkene | 60-85 | [2] |

Note: These yields are for β-chlorinated Michael acceptors, which are activated towards nucleophilic attack. The reactivity of the less activated this compound is expected to be lower.

Table 2: Elimination Reactions of Vinylic Halides

| Base | Solvent | Temperature (°C) | Product Type | Typical Yield (%) |

| Potassium tert-butoxide | THF | 25-66 | Alkyne | High |

| Sodium amide | Liquid NH3 | -33 | Alkyne | High |

| Sodium ethoxide | Ethanol | 78 | Alkyne | Moderate to High |

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Vinylic Chlorides

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product Type | Typical Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)2 | SPhos | CsF | Isopropanol | Substituted alkene | 70-90 | [2][4] |

| Heteroarylboronic acids | Pd(OAc)2 | SPhos | CsF | Isopropanol | Heteroaryl-substituted alkene | 60-85 | [2][4] |

| Alkylboronic acid | Pd2(dba)3 | JohnPhos | Cs2CO3 | THF/H2O | Alkyl-substituted alkene | 50-80 | [5] |

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving vinylic chlorides. These should be adapted and optimized for this compound.

Protocol for Nucleophilic Vinylic Substitution (DMAP-catalyzed)

This protocol is adapted from a procedure for the substitution of activated vinylic chlorides.[2]

Objective: To substitute the vinylic chlorine of a β-chlorinated Michael acceptor with a nucleophile using an organocatalyst.

Materials:

-

Vinylic chloride (1.0 mmol)

-

Nucleophile (e.g., phenol, 1.2 mmol)

-

4-Dimethylaminopyridine (DMAP, 0.1 mmol)

-

Triethylamine (Et3N, 1.5 mmol)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Syringes and needles

-

Reagents for workup and purification (e.g., diethyl ether, saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinylic chloride (1.0 mmol), the nucleophile (1.2 mmol), and DMAP (0.1 mmol).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Add triethylamine (1.5 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Elimination Reaction to form an Alkyne

Objective: To dehydrochlorinate a vinylic chloride to form an alkyne using a strong base.

Materials:

-

Vinylic chloride (1.0 mmol)

-

Potassium tert-butoxide (1.5 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Reagents for workup (e.g., water, diethyl ether, brine, anhydrous MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the vinylic chloride (1.0 mmol) in anhydrous THF (5 mL).

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.5 mmol) in anhydrous THF (5 mL).

-

Slowly add the base solution to the solution of the vinylic chloride at room temperature with vigorous stirring.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or GC-MS.

-

After completion, carefully quench the reaction by adding water.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude alkyne product, which can be further purified by distillation or chromatography if necessary.

Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a vinylic chloride.[5][6]

Objective: To couple a vinylic chloride with a boronic acid using a palladium catalyst.

Materials:

-

Vinylic chloride (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

-

Cesium fluoride (CsF, 2.0 mmol)

-

Degassed isopropanol (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk tube, add the vinylic chloride (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and CsF (2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

-

Add degassed isopropanol (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Nucleophilic Vinylic Substitution

Vinylic substitution can proceed through several mechanisms, including the addition-elimination pathway, particularly for vinylic halides bearing electron-withdrawing groups.

Caption: Addition-Elimination mechanism for nucleophilic vinylic substitution.

Experimental Workflow: Studying Vinylic Chloride Reactivity

A general workflow for investigating the reactivity of a vinylic chloride like this compound is outlined below.

Caption: A typical experimental workflow for studying chemical reactivity.

Logical Relationship: Factors Influencing Vinylic Chloride Reactivity

The reactivity of the vinylic chlorine is governed by a balance of several electronic and steric factors.

Caption: Key factors influencing the reactivity of vinylic chlorides.

Conclusion

While the vinylic chlorine of this compound is generally unreactive towards classical nucleophilic substitution, it is by no means an inert functionality. This guide has outlined the key reactive pathways available to this and similar molecules, including catalyzed nucleophilic substitutions, base-induced eliminations, and palladium-catalyzed cross-coupling reactions. The provided experimental protocols and data tables for analogous systems offer a solid starting point for researchers looking to exploit the synthetic potential of polychlorinated alkenes. Understanding the interplay of electronic and steric factors, as well as the specific reaction conditions, is crucial for successfully derivatizing these versatile chemical building blocks in the pursuit of novel molecules for pharmaceutical and materials science applications. Further experimental investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic utility.

References

- 1. New instruments for reaction monitoring and catalytic alkene polymerization - American Chemical Society [acs.digitellinc.com]

- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to the Known Isomers of Trichlorohexene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of trichlorohexene, encompassing both acyclic (trichlorohexene) and cyclic (trichlorocyclohexane) structures. Due to the limited availability of experimental data for many of these compounds, this guide combines reported experimental values with computed properties to offer a comparative analysis. It also outlines general experimental protocols for the synthesis and characterization of such chlorinated hydrocarbons, providing a foundational framework for further research and development.

Isomers of Trichlorohexene: A Structural Overview

The molecular formula C₆H₉Cl₃ gives rise to a vast number of structural and stereoisomers. These can be broadly categorized into acyclic trichlorohexenes and cyclic trichlorocyclohexanes.

Acyclic Isomers (Trichlorohexenes): These isomers feature a six-carbon chain with one double bond and three chlorine atoms. The isomerism arises from:

-

Positional Isomerism of the Double Bond: The double bond can be located at different positions along the hexene chain (e.g., hex-1-ene, hex-2-ene, hex-3-ene).

-

Positional Isomerism of Chlorine Atoms: The three chlorine atoms can be attached to various carbon atoms on the hexene backbone.

-

Stereoisomerism:

-

E/Z Isomerism: Occurs at the double bond, depending on the substituents.

-

Chirality (R/S Isomerism): Can arise at carbon atoms bonded to four different groups.

-

Cyclic Isomers (Trichlorocyclohexanes): These isomers have a cyclohexane ring with three chlorine substituents. Isomerism in this category is determined by:

-

Positional Isomerism: The relative positions of the three chlorine atoms on the cyclohexane ring (e.g., 1,2,3-, 1,2,4-, 1,3,5-).

-

Stereoisomerism (cis/trans): The spatial orientation of the chlorine atoms relative to the plane of the ring.

The following diagram illustrates the classification of trichlorohexene isomers.

Properties of Known Trichlorohexene Isomers

The following tables summarize the available physical and chemical properties of some known trichlorohexene and trichlorocyclohexane isomers. Much of the data for specific isomers is limited, and therefore, computed values from publicly available databases are included for comparative purposes.

Table 1: Properties of Acyclic Trichlorohexene Isomers

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Other Properties |

| 1,1,1-Trichloro-5-hexene | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | XLogP3: 3.9[1] |

| 1,1,2-Trichloro-1-hexene | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | XLogP3-AA: 4.3[2] |

| 1,1,6-Trichloro-1-hexene | C₆H₉Cl₃ | 187.49 | Computed | Computed | Computed | XLogP3-AA: 3.8[3] |

Table 2: Properties of Cyclic Trichlorocyclohexane Isomers

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Other Properties |

| 1,1,4-Trichlorocyclohexane | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | Kovats Retention Index: 1167-1169[4] |

| 1,2,3-Trichlorocyclohexane | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | XLogP3: 3.5[5] |

| 1,2,4-Trichlorocyclohexane | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | XLogP3-AA: 3.0[6] |

| 1,3,5-Trichlorocyclohexane | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | Kovats Retention Index: 1223, 1232[7] |

| 1-cis-3-cis-5-Trichlorocyclohexane | C₆H₉Cl₃ | 187.50 | Computed | Computed | Computed | Kovats Retention Index: 1232[8] |

*Computed properties are derived from computational models and should be considered as estimates.

Experimental Protocols